molecular formula C20H12 B022547 Cyclopenta(fg)naphthacene CAS No. 19770-52-6

Cyclopenta(fg)naphthacene

Cat. No.: B022547
CAS No.: 19770-52-6
M. Wt: 252.3 g/mol
InChI Key: QTCRJMWMGZQPMN-UHFFFAOYSA-N
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Description

Cyclopenta[fg]naphthacene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused naphthacene (four linearly fused benzene rings) system with a cyclopentane moiety attached at the fg positions. This structural arrangement imparts unique electronic and steric properties, making it relevant in organic electronics and materials science. Synthetically, it falls under the classification of compounds prepared via processes covered by C12P 29/00, which includes methods for synthesizing naphthacene ring systems . Its synthesis often involves cyclization or photochemical reactions, as seen in analogous cyclophane systems .

Properties

CAS No.

19770-52-6

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene

InChI

InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H

InChI Key

QTCRJMWMGZQPMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3

Other CAS No.

19770-52-6

Synonyms

BENZ(D)ACEANTHRYLENE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cyclopenta[fg]naphthacene with related PAHs based on molecular parameters, stereochemical ratios (length-to-breadth, L/B), and key research findings. Data are sourced from structural analyses and experimental studies.

Compound Name CAS Registry No. Molecular Formula (MW) L/B Ratio Key Properties/Applications
Cyclopenta[fg]naphthacene 24* C₂₄H₁₄ (302.38 g/mol) 2.0 High planarity, potential semiconductor material
Benzo[a]cyclopenta[hi]naphthacene 193-09-9 C₂₄H₁₄ (302.38 g/mol) 1.786 Lower L/B; reduced conjugation length
Indeno[7,1-ab]naphthacene 16683-71-9 C₂₂H₁₂ (276.33 g/mol) 1.800 Intermediate L/B; used in fluorescence studies
Cyclopenta[de]pentacene 5* C₂₂H₁₂ (266.34 g/mol) 1.919 Moderately strained; photochemical reactivity
Chrysene 218-01-9 C₁₈H₁₂ (228.29 g/mol) Baseline PAH; carcinogenicity studies
Cyclopenta[c,d]pyrene 27208-37-3 C₂₀H₁₂ (226.28 g/mol) Environmental pollutant; mutagenic

Note: CAS numbers marked with an asterisk () are truncated in source data; full identifiers require further verification .

Key Comparative Insights:

Structural and Stereochemical Differences: Cyclopenta[fg]naphthacene exhibits the highest L/B ratio (2.0) among its analogs, indicating an elongated, planar structure conducive to π-π stacking in semiconductor applications. In contrast, Benzo[a]cyclopenta[hi]naphthacene (L/B = 1.786) and Indeno[7,1-ab]naphthacene (L/B = 1.800) have more compact geometries, reducing their electronic delocalization . The cyclopentane ring in Cyclopenta[fg]naphthacene introduces steric strain, similar to strained [4.n]cyclophanes, which affects reactivity and stability .

Synthetic Challenges: Cyclopenta[fg]naphthacene’s synthesis shares methodologies with photochemical dehydro-Diels-Alder reactions used for strained naphthalenophanes . However, its higher L/B ratio demands precise control over cyclization conditions to avoid side products like Indeno derivatives .

Functional Properties :

  • Unlike Chrysene and Cyclopenta[c,d]pyrene, which are studied for environmental toxicity, Cyclopenta[fg]naphthacene is prioritized for optoelectronic applications due to its extended conjugation .
  • Its molecular weight (302.38 g/mol) aligns with Benzo[a]cyclopenta[hi]naphthacene, but differences in ring fusion patterns lead to distinct solubility and thermal stability profiles .

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